REACTION_CXSMILES
|
C(OP(OCC)(OCC)=O)C.[CH3:12][O:13][C:14]1[CH:23]=[C:22]([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([O:26][CH3:27])[C:20]=2[Cl:25])[N:15]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[N+:42]([O-])([O-:44])=[O:43].[K+]>CO>[N+:42]([C:17]1[CH:18]=[C:19]([O:26][CH3:27])[C:20]([Cl:25])=[C:21]2[C:16]=1[N:15]=[C:14]([O:13][CH3:12])[CH:23]=[C:22]2[CH3:24])([O-:44])=[O:43] |f:3.4|
|
Name
|
triethylphosphate
|
Quantity
|
6.3 L
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)OCC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC
|
Name
|
|
Quantity
|
1.052 kg
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
potassium nitrate
|
Quantity
|
0.423 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
N-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20-liter reactor equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
CUSTOM
|
Details
|
was adjusted to 35° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
held for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The yellow slurry was cooled to 0-5° C.
|
Type
|
WAIT
|
Details
|
held for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with water to neutral pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methanol, air dried
|
Type
|
CUSTOM
|
Details
|
oven dried at 60-70° C.
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=C2C(=CC(=NC12)OC)C)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |